2-Cyclopropylanthracene

Description

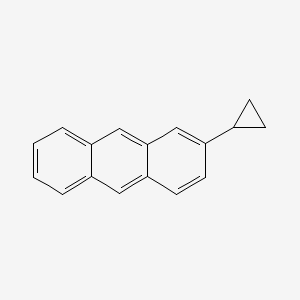

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

2-cyclopropylanthracene |

InChI |

InChI=1S/C17H14/c1-2-4-14-10-17-11-15(12-5-6-12)7-8-16(17)9-13(14)3-1/h1-4,7-12H,5-6H2 |

InChI Key |

USBQDLPRTRCSNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylanthracene and Its Precursors

Strategies for Anthracene (B1667546) Core Derivatization

The anthracene framework, a stable polycyclic aromatic hydrocarbon, is the foundational structure for 2-cyclopropylanthracene. frontiersin.org Its chemical properties, including its resonance structure, allow for various reactions to introduce substituents at different positions on the rings. frontiersin.org This functionalization is critical as it modifies the molecule's properties and prepares it for subsequent reactions, such as the introduction of the cyclopropyl (B3062369) group. frontiersin.org

Key strategies for derivatizing the anthracene core include:

Halogenation: Introducing halogen atoms like bromine or iodine onto the anthracene skeleton is a common and effective strategy. This creates an electrophilic site suitable for cross-coupling reactions. For instance, halodesilylation of TMS-substituted adducts can produce halogenated anthracenes, which are otherwise difficult to obtain. frontiersin.org

Transition Metal-Catalyzed Synthesis: Modern synthetic methods often build the substituted anthracene core itself using transition metal catalysis. frontiersin.org Reactions like rhodium-catalyzed oxidative benzannulation or cobalt-catalyzed [2+2+2] cyclotrimerization can assemble the anthracene framework with pre-installed functional groups. frontiersin.orgresearchgate.net

Reduction of Anthraquinones: Substituted anthracenes can be synthesized from corresponding anthraquinones using various reducing agents. researchgate.net This allows for the derivatization to occur on the more reactive anthraquinone (B42736) precursor before the final aromatization step. researchgate.net

These derivatization techniques provide the necessary precursors, such as 2-bromoanthracene (B1280076) or 2-iodoanthracene, which are essential for coupling with a cyclopropyl synthon.

Introduction of Cyclopropyl Group via Organometallic Reactions

With a functionalized anthracene precursor in hand, the next crucial step is the introduction of the three-membered cyclopropyl ring. Organometallic reactions are the primary tools for this transformation, offering efficiency and control. researchgate.net

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis due to their mild reaction conditions and tolerance for a wide range of functional groups. nih.govnobelprize.org These methods are highly effective for forming the C-C bond between the anthracene core and the cyclopropyl group. rsc.org

Commonly employed palladium-catalyzed reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For the synthesis of this compound, this would typically involve the reaction of 2-bromoanthracene with a cyclopropylboronic acid or its ester derivative (e.g., potassium cyclopropyltrifluoroborate) in the presence of a palladium catalyst and a base. nobelprize.orgunl.pt This method is widely used in medicinal chemistry for introducing cyclopropyl motifs. unl.pt

Negishi Coupling: This approach uses an organozinc reagent, which couples with an organohalide. nobelprize.org A cyclopropylzinc reagent can be coupled with 2-bromoanthracene, often benefiting from high reactivity and functional group tolerance. sigmaaldrich.com

Stille Coupling: While less common due to the toxicity of tin reagents and often sluggish reaction rates, the Stille reaction, which couples an organotin reagent with an organohalide, remains a viable option. unl.pt

The choice of catalyst, ligands, and reaction conditions is critical for the success of these couplings. sigmaaldrich.com Ligands play a key role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetallation, and reductive elimination. nobelprize.org

| Coupling Reaction | Cyclopropyl Reagent | Aryl Reagent (Example) | Typical Catalyst/Ligand | Key Advantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Cyclopropylboronic acid or ester | 2-Bromoanthracene | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Stable, non-toxic boron reagents; wide functional group tolerance. | nobelprize.orgunl.pt |

| Negishi | Cyclopropylzinc halide | 2-Iodoanthracene | Pd(PtBu₃)₂, Pd(Amphos)₂Cl₂ | High reactivity of organozinc reagents. | nobelprize.orgsigmaaldrich.com |

| Stille | Cyclopropyltributyltin | Aryl Triflate | Pd(PPh₃)₄ | Tolerant to many functional groups. | unl.pt |

| Direct Coupling | Cyclopropyllithium | 2-Bromoanthracene | Pd(PtBu₃)₂ | Utilizes readily available organolithium reagents. | rug.nl |

Beyond palladium-catalyzed cross-coupling, other methods can be employed to construct the cyclopropane (B1198618) ring, often by acting on a precursor that already contains a portion of the anthracene structure.

Grignard Reactions: The use of cyclopropylmagnesium bromide, a Grignard reagent, represents a classic organometallic approach. One documented synthesis of 1-cyclopropylnaphthalene, a related compound, utilized this method, suggesting its applicability for this compound by reacting cyclopropylmagnesium bromide with a suitable anthracene-based electrophile. vt.edu

Simmons-Smith Reaction: This well-known reaction uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (or diethylzinc), to convert an alkene into a cyclopropane. mdpi.com To synthesize this compound via this route, one would need a precursor like 2-vinylanthracene (B14823). The reaction is stereospecific, transferring the methylene (B1212753) group to one face of the double bond. mdpi.com

Transition-Metal Catalyzed Carbene Transfer: Fischer-type carbene complexes can react with alkenes in a formal [2+1] cycloaddition to yield cyclopropanes. nih.gov This method could also be applied to a 2-vinylanthracene precursor.

Michael Initiated Ring Closure (MIRC): This powerful strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular substitution to close the three-membered ring. rsc.orgacs.org For example, a properly substituted anthracene derivative could serve as the Michael acceptor to build the cyclopropane ring in a controlled manner. rsc.org

Multi-Step Synthesis and Isolation Procedures

A complete synthesis of this compound is a multi-step process requiring purification at intermediate stages and a final isolation procedure. udel.edu A plausible synthetic sequence based on the aforementioned methods would be:

Functionalization: Bromination of anthracene to produce 2-bromoanthracene.

Coupling: A Suzuki-Miyaura cross-coupling reaction between 2-bromoanthracene and cyclopropylboronic acid using a palladium catalyst. unl.pt

Work-up and Isolation: After the reaction is complete, a standard aqueous work-up is performed to remove the inorganic salts and catalyst residues. The crude product is then purified.

Purification: Column chromatography is the most common method for isolating the final product from unreacted starting materials and side products. The choice of solvent system (eluent) is critical for achieving good separation.

Characterization: The final, purified this compound is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The synthesis of related, more complex anthracene derivatives, such as imide-capped anthracenes, also follows this general pattern of reaction, hydrolysis/acidification, and final functionalization, with purification being essential after key transformations. beilstein-journals.org

Optimization of Reaction Conditions and Yields for Scalable Synthesis

To move from a laboratory-scale synthesis to a larger, more scalable production, optimization of the reaction is crucial to maximize yield, minimize waste, and ensure reproducibility. rsc.org This involves systematically varying reaction parameters. whiterose.ac.uk

For the key palladium-catalyzed cross-coupling step, several factors can be optimized:

Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands can dramatically impact yield and reaction time. mt.com

Base and Solvent: The choice of base (e.g., K₂CO₃, CsF, t-BuOK) and solvent (e.g., Toluene, Dioxane, THF) is interdependent and critical for the efficiency of the catalytic cycle. researchgate.net

Temperature and Reaction Time: These parameters must be balanced to ensure complete conversion without promoting decomposition or side reactions. whiterose.ac.uk

Concentration: The concentration of reactants can influence reaction rates and the formation of impurities. mt.com

Modern approaches like Design of Experiments (DoE) can be used to efficiently explore the effects of multiple variables simultaneously, accelerating the optimization process. mt.com Automated reactor systems can further facilitate this by running multiple experiments in parallel under precisely controlled conditions. mt.com

| Parameter | Variables to Screen | Goal of Optimization | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Maximize turnover number and frequency. | whiterose.ac.uk |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Improve catalyst stability and reductive elimination step. | sigmaaldrich.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N | Facilitate the transmetallation step without side reactions. | researchgate.net |

| Solvent | Toluene, Dioxane, THF, DMF | Ensure solubility of all components and influence reaction kinetics. | mt.com |

| Temperature | Room Temperature to 120 °C | Find the lowest effective temperature to minimize energy use and byproducts. | whiterose.ac.uk |

| Concentration | 0.05 M to 1.0 M | Increase throughput without causing precipitation or side reactions. | mt.com |

Advanced Spectroscopic and Photophysical Investigations of 2 Cyclopropylanthracene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be the primary method for confirming the molecular structure of 2-Cyclopropylanthracene. Analysis of the chemical shifts (δ) and spin-spin coupling constants (J) would verify the connectivity of the cyclopropyl (B3062369) group at the C2 position of the anthracene (B1667546) core. Specifically, the aromatic region of the ¹H NMR spectrum would provide information about the substitution pattern, while the aliphatic region would show characteristic signals for the cyclopropyl protons. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to unambiguously assign all proton and carbon signals. Conformational analysis would focus on the orientation of the cyclopropyl group relative to the plane of the anthracene ring, which could be investigated through Nuclear Overhauser Effect (NOE) experiments and theoretical calculations.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Elucidation

The electronic properties of this compound would be investigated using UV-Vis absorption and fluorescence spectroscopy.

Analysis of Absorption Band Origins and Electronic Transitions

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions within the anthracene core. The position, intensity, and vibrational fine structure of these absorption bands would be compared to that of unsubstituted anthracene to understand the electronic effect of the cyclopropyl substituent. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), would be instrumental in assigning the observed electronic transitions to specific molecular orbitals.

Steady-State Fluorescence and Phosphorescence Characterization

Upon excitation, this compound is expected to exhibit fluorescence. The fluorescence emission spectrum, characterized by its shape and emission maxima (λem), would provide insights into the geometry of the first excited singlet state (S₁). The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, would be a key parameter to quantify the impact of the cyclopropyl group on the radiative decay pathways. Phosphorescence, emission from the first excited triplet state (T₁), would likely be observable at low temperatures and would provide information on the energy of the triplet state.

Time-Resolved Fluorescence and Phosphorescence Studies for Excited State Dynamics

Time-resolved spectroscopic techniques would be essential to understand the fate of the excited states of this compound.

Singlet and Triplet Excited State Lifetime Measurements

Time-Correlated Single Photon Counting (TCSPC) or other time-resolved fluorescence techniques would be used to measure the lifetime (τf) of the S₁ state. This lifetime is a critical parameter that reflects the rates of all decay processes from the S₁ state (fluorescence, internal conversion, and intersystem crossing). Similarly, transient absorption spectroscopy would be used to measure the lifetime (τp) of the T₁ state, providing information about the stability of this state.

Investigation of Intersystem Crossing (ISC) and Internal Conversion (IC) Pathways

The rates of non-radiative decay processes, such as intersystem crossing (ISC) from S₁ to T₁ and internal conversion (IC) from S₁ to the ground state (S₀), would be determined from the fluorescence quantum yield and lifetime data. Understanding these pathways is crucial for building a complete picture of the photophysical behavior of the molecule and assessing its potential for applications in areas like organic electronics or photochemistry.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Structural Integrity

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides a detailed molecular fingerprint of a compound by probing its characteristic vibrational modes. actachemscand.org For this compound, the resulting spectra are a composite of the vibrations originating from the anthracene core and the cyclopropyl substituent. These techniques are instrumental in confirming the structural integrity of the molecule by identifying the presence of both key functional groups.

The vibrational modes of this compound can be categorized based on the constituent parts of the molecule: the aromatic anthracene unit and the aliphatic cyclopropyl ring.

Anthracene Core Vibrations: The anthracene moiety gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The stretching of the C=C bonds within the aromatic rings produces a set of bands in the 1620-1450 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the aromatic C-H bonds also generate strong absorptions, with the latter being particularly useful for determining the substitution pattern on the aromatic rings. bjraylight.com

Cyclopropyl Group Vibrations: The cyclopropyl group has its own set of distinctive vibrational modes. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the cyclopropyl ring typically appear in the 3100-2900 cm⁻¹ region. The "ring breathing" mode of the cyclopropane (B1198618) ring is a characteristic vibration and is often observed in the Raman spectrum. The presence of the cyclopropyl group attached to the anthracene core can be confirmed by the identification of these specific vibrational signatures.

The complementarity of FTIR and Raman spectroscopy is advantageous in the analysis of this compound. researchgate.net Vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice versa, allowing for a more complete vibrational assignment. For instance, the symmetric "ring breathing" mode of the cyclopropyl group is expected to be more prominent in the Raman spectrum.

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Aromatic C-H Stretch | Anthracene | 3100 - 3000 | FTIR, Raman |

| Cyclopropyl C-H Stretch | Cyclopropyl | 3100 - 2900 | FTIR, Raman |

| Aromatic C=C Stretch | Anthracene | 1620 - 1450 | FTIR, Raman |

| Cyclopropyl Ring Breathing | Cyclopropyl | ~1200 | Raman |

| Aromatic C-H Out-of-Plane Bend | Anthracene | 900 - 675 | FTIR |

Impact of Cyclopropyl Substitution on Photophysical Parameters

The introduction of a cyclopropyl group at the 2-position of the anthracene core is expected to significantly influence its photophysical properties, including its absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime. This is primarily due to the electronic interactions between the cyclopropyl group and the aromatic π-system.

The cyclopropyl group can engage in σ-π conjugation with the anthracene ring system. In this interaction, the Walsh orbitals of the cyclopropane ring, which have π-like character, can overlap with the π-orbitals of the anthracene core. The cyclopropyl group generally acts as a weak electron-donating group, which can raise the energy of the highest occupied molecular orbital (HOMO) of the anthracene system more than the lowest unoccupied molecular orbital (LUMO). This narrowing of the HOMO-LUMO gap is predicted to cause a bathochromic (red) shift in both the absorption and fluorescence spectra compared to unsubstituted anthracene.

The photophysical parameters of unsubstituted anthracene are well-documented and serve as a baseline for comparison. For instance, anthracene in ethanol exhibits a fluorescence quantum yield of approximately 0.27. The substitution with a cyclopropyl group can modulate this value. The electron-donating nature of the cyclopropyl group may enhance the radiative decay rate, potentially leading to an increase in the fluorescence quantum yield. However, other factors, such as changes in molecular geometry and vibrational relaxation pathways, can also play a role.

A comparative overview of the key photophysical parameters for anthracene and the expected properties for this compound is presented below. It is important to note that the values for this compound are based on theoretical expectations and comparisons with other substituted anthracenes, as detailed experimental data for this specific compound is not widely available.

| Photophysical Parameter | Anthracene (in Ethanol) | This compound (Expected) |

|---|---|---|

| Absorption λmax | ~356 nm, ~375 nm | Red-shifted vs. Anthracene |

| Emission λmax | ~380 nm, ~401 nm, ~425 nm | Red-shifted vs. Anthracene |

| Fluorescence Quantum Yield (Φf) | ~0.27 | Potentially higher than Anthracene |

| Fluorescence Lifetime (τf) | ~10 ns | Similar to or slightly shorter than Anthracene |

Computational and Theoretical Chemistry Studies of 2 Cyclopropylanthracene

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules, in their ground state. This approach is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are routinely used to predict molecular geometries, electronic properties, and various spectroscopic parameters. However, no specific DFT studies on 2-Cyclopropylanthracene have been found in the searched literature.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates higher reactivity.

While this analysis is a standard output of DFT calculations, there is no published data detailing the HOMO and LUMO energies or the corresponding energy gap specifically for this compound.

Table 1: Hypothetical Data for Frontier Molecular Orbital Analysis of this compound

| Parameter | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

This table is for illustrative purposes only, as no experimental or theoretical data for this compound is available in the reviewed literature.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. wolfram.comresearchgate.netuni-muenchen.delibretexts.org It is used to predict how molecules will interact with each other, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). uni-muenchen.de MEP surfaces are color-coded, typically with red indicating areas of negative potential and blue indicating areas of positive potential. wolfram.comresearchgate.net

No studies containing MEP maps or analysis for this compound were found.

DFT calculations provide optimized molecular geometries, from which precise bond lengths and angles can be determined. Additionally, various methods can be used to calculate the partial atomic charges on each atom in the molecule, offering insights into its polarity and reactivity.

Specific optimized bond lengths and calculated atomic charges for this compound are not available in the scientific literature.

Table 2: Hypothetical Data for Selected Bond Lengths and Atomic Charges of this compound

| Parameter | Value |

| C-C bond length (anthracene core) | Data Not Available |

| C-C bond length (cyclopropyl group) | Data Not Available |

| Bond length (anthracene-cyclopropyl) | Data Not Available |

| Atomic Charge (specific atoms) | Data Not Available |

This table is for illustrative purposes only, as no experimental or theoretical data for this compound is available in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orguci.eduarxiv.orgrsc.orgchemrxiv.org It is a widely used method for predicting electronic absorption and emission spectra. rsc.org

TD-DFT can calculate the energies required to promote an electron from an occupied orbital to an unoccupied orbital, which correspond to the absorption of light at specific wavelengths. uci.edu This allows for the theoretical prediction of a molecule's UV-Vis absorption spectrum.

No published research provides the predicted electronic excitation energies or a simulated absorption spectrum for this compound.

Table 3: Hypothetical Data for Predicted Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | Data Not Available | Data Not Available | Data Not Available |

| S₀ → S₂ | Data Not Available | Data Not Available | Data Not Available |

| S₀ → S₃ | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental or theoretical data for this compound is available in the reviewed literature.

The energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁), known as the singlet-triplet gap (ΔE_ST), is a critical parameter in photochemistry and materials science, particularly for applications in organic light-emitting diodes (OLEDs). nih.gov TD-DFT is often employed to estimate this gap. rsc.org

There are no available computational studies that report the singlet-triplet gap for this compound.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations are a fundamental tool for understanding the reactivity of a molecule. For this compound, these calculations would typically be performed using Density Functional Theory (DFT) or other ab initio methods. The goal would be to compute a series of reactivity descriptors that provide insight into the molecule's chemical behavior.

Key Reactivity Descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability.

Ionization Potential (IP) and Electron Affinity (EA): These descriptors quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. They are directly related to the HOMO and LUMO energies through Koopmans' theorem.

Electronegativity (χ), Chemical Hardness (η), and Chemical Softness (S): These global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's resistance to charge transfer.

Electrophilicity Index (ω): This descriptor measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

Hypothetical Data Table for this compound Reactivity Descriptors:

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.50 |

| LUMO Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.30 |

| Ionization Potential | IP | -EHOMO | 5.50 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.35 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.15 |

| Chemical Softness | S | 1/η | 0.47 |

| Electrophilicity Index | ω | χ2/(2η) | 2.61 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific data for this compound is available.

Molecular Dynamics Simulations for Intermolecular Interactions and Supramolecular Assemblies

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound molecules and their interactions over time. These simulations could provide valuable information on how these molecules interact with each other and with other molecules, potentially leading to the formation of supramolecular assemblies.

Areas of Investigation:

Intermolecular Interaction Energies: MD simulations can be used to calculate the strength and nature of non-covalent interactions, such as π-π stacking and van der Waals forces, between this compound molecules.

Radial Distribution Functions (RDFs): RDFs would be calculated to understand the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing insights into the local molecular ordering and packing in condensed phases.

Self-Assembly and Aggregation: Simulations could explore the conditions under which this compound molecules might self-assemble into larger, ordered structures. This would be particularly relevant for understanding its potential applications in materials science.

Solvation Effects: MD simulations can also be used to study the behavior of this compound in different solvents, which is crucial for understanding its solubility and reactivity in solution.

Without specific studies on this compound, it is not possible to present any findings or data from molecular dynamics simulations.

Exploration of Aromaticity and Electronic Delocalization Effects

The introduction of a cyclopropyl (B3062369) group to the anthracene (B1667546) core could have interesting effects on its aromaticity and electronic delocalization. Computational methods provide several tools to quantify these effects.

Methods for Assessing Aromaticity:

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. Negative NICS values inside an aromatic ring are indicative of diatropic ring currents, a hallmark of aromaticity. NICS calculations would be performed at the center of each of the anthracene rings to assess any changes in their aromatic character due to the cyclopropyl substituent.

Aromatic Stabilization Energy (ASE): ASE is an energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. Isodesmic and homodesmotic reactions are commonly used computational schemes to calculate ASE.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometric criterion based on the degree of bond length equalization in a ring. A HOMA value close to 1 indicates a high degree of aromaticity.

Electron Delocalization Indices (e.g., PDI, FLU): These indices, derived from the quantum theory of atoms in molecules (QTAIM), provide a quantitative measure of electron sharing between atoms and can be used to assess the extent of electronic delocalization.

Hypothetical NICS(0) Values for this compound:

| Ring | Hypothetical NICS(0) (ppm) |

| A (unsubstituted) | -9.5 |

| B (substituted) | -9.2 |

| C (unsubstituted) | -9.5 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific data for this compound is available.

Chemical Reactivity and Transformations of 2 Cyclopropylanthracene

Electrophilic Aromatic Substitution Reactions on the Anthracene (B1667546) Core

Electrophilic aromatic substitution (EAS) in anthracene preferentially occurs at the C9 and C10 positions of the central ring. This regioselectivity is attributed to the formation of a more stable cationic intermediate, where the aromaticity of the two terminal benzene (B151609) rings is preserved. The introduction of a cyclopropyl (B3062369) group at the 2-position is expected to influence this reactivity.

The cyclopropyl group is known to be a weak π-electron donor, capable of stabilizing an adjacent positive charge through conjugation. This electron-donating nature enhances the electron density of the anthracene ring system, thereby activating it towards electrophilic attack compared to unsubstituted anthracene. While the primary sites of substitution remain the highly reactive 9 and 10 positions, the presence of the cyclopropyl group at C2 could also lead to minor substitution at other positions on the substituted terminal ring, depending on the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Cyclopropylanthracene

| Reagent/Reaction | Expected Major Product(s) |

|---|---|

| Nitration (HNO₃/H₂SO₄) | 9-Nitro-2-cyclopropylanthracene and 10-Nitro-2-cyclopropylanthracene |

| Halogenation (Br₂/FeBr₃) | 9-Bromo-2-cyclopropylanthracene and 10-Bromo-2-cyclopropylanthracene |

Diels-Alder Cycloaddition Reactions and Endoperoxide Formation

The central ring of the anthracene core can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mnstate.edu This reaction typically occurs across the 9 and 10 positions. The electron-donating cyclopropyl group at the 2-position is anticipated to increase the electron density of the anthracene π-system, thereby enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. vernier.com

Endoperoxide Formation:

A significant cycloaddition reaction of anthracenes is the photooxygenation with singlet oxygen (¹O₂) to form endoperoxides. researchgate.netresearchgate.net This reaction is a [4+2] cycloaddition where singlet oxygen acts as the dienophile. The presence of the electron-donating cyclopropyl group in this compound is expected to facilitate this reaction. researchgate.net The resulting this compound-9,10-endoperoxide is a thermally labile compound that can release singlet oxygen upon heating, regenerating the parent aromatic hydrocarbon. researchgate.net This reversible trapping and release of singlet oxygen is a characteristic feature of many anthracene derivatives. researchgate.net The decomposition of the endoperoxide can also be catalyzed by bases. rsc.org

Table 2: Diels-Alder Reactivity of Anthracene Derivatives

| Diene | Dienophile | Relative Reactivity |

|---|---|---|

| Anthracene | Maleic Anhydride | Standard |

| This compound | Maleic Anhydride | Expected to be higher than anthracene |

| Anthracene | Singlet Oxygen | Forms endoperoxide |

Derivatization and Functionalization Strategies

The functionalization of this compound can be approached through modification of either the anthracene core or the cyclopropyl group, although specific literature on this compound is limited. General strategies for the derivatization of anthracenes and cyclopropanes can be considered.

Functionalization of the Anthracene Core:

Electrophilic Aromatic Substitution: As discussed in section 5.1, reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce functional groups at the 9 and 10 positions.

Metalation: Directed ortho-metalation strategies, if a suitable directing group were present, or direct lithiation could provide access to a range of functionalized derivatives through reaction with various electrophiles.

Functionalization of the Cyclopropyl Group:

While the cyclopropyl ring in this compound is generally stable, targeted reactions could potentially be employed for its modification. However, these would need to be carefully selected to avoid reactions with the more reactive anthracene core. The synthesis of functionalized cyclopropanes often involves building the desired functionality into the cyclopropane (B1198618) ring during its synthesis, rather than modifying a pre-existing, unfunctionalized cyclopropyl group on an aromatic core.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 9-Nitro-2-cyclopropylanthracene |

| 10-Nitro-2-cyclopropylanthracene |

| 9-Bromo-2-cyclopropylanthracene |

| 10-Bromo-2-cyclopropylanthracene |

| 9-Acyl-2-cyclopropylanthracene |

| 10-Acyl-2-cyclopropylanthracene |

| This compound-9,10-endoperoxide |

| Maleic Anhydride |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the this compound scaffold is a critical step in tuning its electronic and optical properties for various applications. While specific studies exclusively detailing the functionalization of this compound are not extensively documented in publicly available research, the reactivity of the anthracene core is well-established, providing a strong basis for predicting its behavior in electrophilic substitution reactions.

The anthracene molecule typically undergoes electrophilic attack at the C9 and C10 positions due to the high electron density at this central ring, which allows for the formation of a more stable carbocation intermediate (arenium ion). However, the presence of substituents on the aromatic rings can alter this regioselectivity. The cyclopropyl group at the 2-position is generally considered to be weakly electron-donating through σ-π conjugation. This subtle electron-donating nature could potentially influence the position of further electrophilic attack.

Theoretical Background of Electrophilic Aromatic Substitution on Anthracene:

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. The general mechanism involves the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.

For anthracene, the substitution pattern is heavily influenced by both kinetic and thermodynamic factors. The positions on the central ring (9 and 10) are the most reactive towards electrophiles.

Introduction of Electron-Donating Groups (EDGs):

The installation of EDGs, such as alkoxy (-OR), amino (-NR₂), or alkyl (-R) groups, onto the this compound framework would be expected to proceed via standard electrophilic aromatic substitution protocols. For instance, Friedel-Crafts alkylation or acylation could introduce alkyl or acyl groups, respectively. The directing effect of the existing cyclopropyl group would play a role in the regiochemical outcome of these reactions.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Alkyl-substituted this compound |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | Acyl-substituted this compound |

| Nitration followed by Reduction | HNO₃/H₂SO₄, then reduction (e.g., Sn/HCl) | Amino-substituted this compound |

Introduction of Electron-Withdrawing Groups (EWGs):

Similarly, EWGs like nitro (-NO₂), cyano (-CN), or halogen (-X) groups can be introduced through electrophilic aromatic substitution. Nitration, using a mixture of nitric and sulfuric acid, is a classic example. Halogenation can be achieved using elemental halogens in the presence of a Lewis acid catalyst.

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Halogenation | X₂ (X = Cl, Br), Lewis Acid (e.g., FeX₃) | Halo-substituted this compound |

| Sulfonation | Fuming H₂SO₄ | 2-Cyclopropylanthracenesulfonic acid |

It is important to note that the precise reaction conditions and the resulting isomer distributions for the functionalization of this compound would require experimental investigation. Computational studies could also provide valuable insights into the preferred sites of electrophilic attack by analyzing the electron density distribution and the stability of the possible carbocation intermediates.

Polymerization and Oligomerization Studies for Macromolecular Architectures

The development of novel macromolecular architectures based on polycyclic aromatic hydrocarbons like anthracene is a burgeoning area of materials science. These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While specific studies on the polymerization and oligomerization of this compound are not readily found in the existing literature, the polymerization of other anthracene derivatives provides a strong precedent for its potential to form polymers and oligomers.

The ability of anthracene derivatives to be incorporated into macromolecular structures has been demonstrated through various polymerization techniques. For instance, the synthesis of poly(anthracene-2,6-diyl) has been reported, showcasing that the anthracene core can be linked to form a conjugated polymer backbone. rsc.org

Potential Polymerization Pathways for this compound:

Several polymerization strategies could be envisioned for this compound, assuming it is first functionalized with appropriate reactive groups.

Chain-Growth Polymerization: If a vinyl group were introduced onto the this compound monomer, it could potentially undergo radical, cationic, or anionic polymerization. The polymerization of 9-vinylanthracene is a known process that yields polymers with anthracene units as side chains.

Step-Growth Polymerization: By introducing two reactive functional groups onto the this compound monomer (e.g., dihalo, diboronic acid, or diacetylene derivatives), it could be used in step-growth polymerization reactions such as Suzuki or Sonogashira cross-coupling reactions. This approach would lead to polymers where the this compound unit is part of the main polymer chain.

Hypothetical Polymer Structures:

| Polymerization Method | Monomer | Potential Polymer Structure |

| Suzuki Cross-Coupling | 2-Cyclopropyl-x,y-dibromoanthracene + Aryldiboronic acid | Alternating copolymer |

| Sonogashira Cross-Coupling | 2-Cyclopropyl-x,y-diethynylanthracene + Aryl dihalide | Poly(arylene ethynylene) with this compound units |

| Oxidative Coupling | This compound (under specific conditions) | Poly(this compound) |

Oligomerization Studies:

The controlled synthesis of well-defined oligomers of this compound would be a valuable endeavor for fundamental studies of its photophysical properties as a function of chain length. Stepwise synthetic approaches could be employed to build up oligomers with a precise number of repeating units.

The cyclopropyl substituent on the anthracene core could impart unique properties to the resulting polymers and oligomers, such as increased solubility and altered solid-state packing, which are crucial parameters for device performance. Further research is needed to explore the synthesis and characterization of these novel macromolecular architectures.

Advanced Materials and Supramolecular Applications of 2 Cyclopropylanthracene Derivatives

Integration into Organic Electronic Devices

Information regarding the integration of 2-cyclopropylanthracene into organic electronic devices is not available. Research on other anthracene (B1667546) derivatives has shown that substitution at the 2 and 6 positions can influence charge transport properties and molecular packing, which are critical for device performance. However, without specific studies on the cyclopropyl (B3062369) derivative, any discussion would be speculative.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent/Phosphorescent Emitters

There is no available data on the performance of this compound as an emitter or host material in OLEDs. A comprehensive analysis would require information on its photoluminescent properties, such as emission wavelength, quantum yield, and excited state lifetimes. Furthermore, device-specific data, including external quantum efficiency (EQE), luminous efficiency, and operational stability, would be essential to evaluate its potential in fluorescent or phosphorescent applications.

Organic Field-Effect Transistors (OFETs) and Charge Transport Materials

The charge transport characteristics of this compound have not been reported. To assess its suitability for OFETs, key parameters such as hole and electron mobility, on/off current ratios, and threshold voltages would be required. Theoretical studies on other 2,6-disubstituted anthracenes suggest that the nature of the substituent impacts the frontier molecular orbital energy levels and the reorganization energy, which are crucial for efficient charge transport, but no such calculations have been published for the 2-cyclopropyl derivative. pku.edu.cnrsc.org

Organic Photovoltaics (OPVs) and Photoactive Layers

There is no literature describing the use of this compound in the photoactive layer of organic solar cells, either as a donor or an acceptor material. An evaluation of its potential would necessitate data on its light absorption profile, energy levels (HOMO/LUMO), and performance in a device, including power conversion efficiency (PCE), short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Supramolecular Chemistry and Host-Guest Systems

The role of this compound in supramolecular chemistry is another area where specific research is lacking. The anthracene core is known to participate in π-π stacking interactions, a key driver in self-assembly, but how the cyclopropyl group would modulate these interactions is not documented.

Non-Covalent Interactions in Self-Assembly

No studies were found that detail the self-assembly behavior of this compound. Understanding its supramolecular chemistry would involve investigating the types of non-covalent interactions it engages in, such as π-π stacking, van der Waals forces, or C-H···π interactions, and how these direct the formation of larger, ordered structures in solution or the solid state.

Design of Molecular Recognition Elements

The application of this compound in molecular recognition and host-guest systems has not been explored. The fundamental principles of host-guest chemistry rely on complementary shapes, sizes, and electronic properties between a host molecule and its guest. wikipedia.org Without experimental evidence, such as binding studies or crystal structures of host-guest complexes, the capacity of this compound to act as a selective host or guest remains unknown.

Encapsulation and Release Mechanisms (focus on chemical aspects)

The chemical principles governing encapsulation and release in supramolecular systems often rely on the formation of host-guest complexes. The host molecule, typically a larger structure with a cavity, encapsulates a smaller guest molecule. The stability of this complex is dictated by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and π-π stacking.

Release of the guest molecule can be triggered by external stimuli that disrupt these non-covalent interactions. Common chemical triggers include:

pH changes: Altering the pH of the surrounding medium can protonate or deprotonate functional groups on the host or guest, leading to electrostatic repulsion and subsequent release of the guest.

Competitive binding: The introduction of a molecule with a higher affinity for the host's cavity can displace the original guest molecule.

Redox reactions: Changes in the oxidation state of either the host or guest can alter their binding affinity, prompting the release of the encapsulated species.

While these mechanisms are fundamental to supramolecular chemistry, no studies have been found that specifically apply them to host systems derived from this compound for controlled encapsulation and release.

Molecular Engineering for Tailored Properties

Molecular engineering allows for the fine-tuning of the photophysical and electronic properties of organic molecules by systematic structural modifications. For anthracene derivatives, this can involve:

Substitution at different positions: Attaching electron-donating or electron-withdrawing groups to the anthracene core can significantly alter its absorption and emission wavelengths, quantum yield, and redox potentials.

Extension of the π-conjugated system: Fusing additional aromatic rings to the anthracene backbone can lead to red-shifted absorption and emission, which is desirable for certain applications.

Introduction of steric bulk: The addition of bulky substituents can influence the solid-state packing of the molecules, which in turn affects their aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties.

The cyclopropyl group at the 2-position of anthracene is expected to influence its electronic properties through σ-π conjugation and to impart specific steric constraints. However, a systematic investigation into the molecular engineering of this compound for the purpose of tailoring its properties for advanced material applications has not been reported in the accessible scientific literature. Consequently, detailed research findings and data tables on the tailored properties of this compound derivatives are not available.

Future Perspectives and Research Challenges for 2 Cyclopropylanthracene

Development of Novel and Sustainable Synthetic Pathways

A primary challenge in exploring the potential of 2-Cyclopropylanthracene and its derivatives is the development of efficient and environmentally benign synthetic methodologies. Traditional routes to functionalized PAHs often rely on multi-step sequences with harsh reagents. Future research must focus on modern synthetic strategies that offer improved atom economy, regioselectivity, and sustainability.

Key research directions include:

Transition Metal-Catalyzed C-H Activation: A significant advancement would be the direct cyclopropylation of the anthracene (B1667546) core via C-H activation. Strategies utilizing palladium, rhodium, or copper catalysis could provide a direct and atom-economical route, bypassing the need for pre-functionalized anthracene precursors. beilstein-journals.orgeurekaselect.comresearchgate.net Developing catalysts that can selectively target the C-2 position of anthracene remains a formidable challenge.

Photocatalytic Approaches: The use of visible-light photocatalysis represents a green and sustainable avenue for PAH synthesis. bohrium.comtandfonline.com Future work could explore photocatalytic methods for forging the cyclopropane (B1198618) ring or for coupling cyclopropyl-containing building blocks to an anthracene precursor. acs.orgtandfonline.com

Flow Chemistry for Scalability: To produce materials for electronic applications, synthesis must be scalable. Continuous flow chemistry offers advantages in terms of safety, reaction control, and ease of scale-up compared to traditional batch processes. Adapting modern synthetic methods to flow reactors will be crucial for producing this compound in the quantities required for materials science investigations.

Overcoming these synthetic hurdles is the gateway to unlocking the full potential of this class of compounds, enabling a deeper exploration of their properties and applications.

Exploration of Advanced Spectroscopic Techniques for Real-Time Analysis

Understanding the photophysical behavior of this compound upon excitation is critical to its development for optoelectronic applications. The cyclopropyl (B3062369) group can significantly perturb the electronic structure of the anthracene moiety, potentially opening new relaxation pathways or influencing excited-state lifetimes. Advanced spectroscopic techniques are required to probe these complex, ultrafast dynamics in real time.

Future research should leverage:

Femtosecond Transient Absorption (TA) Spectroscopy: This powerful technique can map the evolution of excited states on timescales from femtoseconds to nanoseconds. acs.orgnih.gov TA spectroscopy would allow researchers to directly observe the formation and decay of singlet and triplet excited states, identifying any transient species that may arise from the interaction between the cyclopropyl group and the excited anthracene core. rsc.orgresearchgate.net

Time-Resolved Fluorescence Spectroscopy: By measuring the decay of fluorescence with picosecond resolution, researchers can precisely determine excited-state lifetimes and probe the influence of the molecular environment on the emissive properties of this compound.

Pump-Probe Spectroscopy: This method can provide detailed insights into the relaxation and fragmentation dynamics of PAHs following photoexcitation. uni-kiel.deuni-kiel.dechemrxiv.org For this compound, it could be used to investigate the photostability of the molecule and determine whether photo-induced ring-opening of the cyclopropyl group is a viable deactivation channel.

These advanced spectroscopic studies will provide a fundamental understanding of the molecule's light-matter interactions, which is essential for its rational design in various applications. chemrxiv.orgaps.org

Deeper Computational Insights into Complex Reactivity and Excited State Behavior

Theoretical and computational chemistry provides an indispensable toolkit for predicting and rationalizing the behavior of complex molecules like this compound. In-depth computational studies can guide synthetic efforts and help interpret complex spectroscopic data.

Key challenges and opportunities for computational research include:

Modeling Excited States with TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is a workhorse for calculating the properties of electronic excited states. nih.govresearchgate.net High-level TD-DFT calculations will be essential for predicting the absorption and emission spectra of this compound and its derivatives, as well as for understanding how the cyclopropyl substituent modulates the energy levels of the anthracene core. nih.govacs.org

Mapping Reaction Pathways: A major question is the reactivity of the strained cyclopropyl ring in the electronic excited state. Computational modeling can be used to map the potential energy surfaces for various photochemical reactions, such as electrocyclic ring-opening or rearrangements. researchgate.netyoutube.com This would provide crucial insights into the molecule's photostability and potential for use in photoresponsive materials.

Predicting Structure-Property Relationships: Computational screening can accelerate the discovery of new derivatives with tailored properties. By systematically modifying the structure of this compound in silico, it is possible to predict how different substituents will affect its electronic and photophysical characteristics, guiding the rational design of new materials. researchgate.net

A synergistic approach, where computational predictions are used to guide and explain experimental results, will be the most effective strategy for unraveling the complex behavior of this molecule.

Rational Design of Derivatives for Enhanced Performance in Emerging Technologies

The anthracene framework is a well-established building block for materials used in organic electronics, particularly organic light-emitting diodes (OLEDs). mdpi.comrsc.orgresearchgate.net The unique electronic contribution of the cyclopropyl group makes this compound a promising core for the rational design of a new generation of high-performance materials.

Future research will focus on:

Tuning for OLED Applications: The primary application for new anthracene derivatives is in OLEDs, where they can function as blue emitters, hosts, or charge-transporting materials. rsc.orgresearchgate.netmdpi.com The rational design of this compound derivatives will involve the strategic placement of electron-donating and electron-withdrawing groups to tune the emission color, enhance the photoluminescence quantum yield (PLQY), and improve charge carrier mobility.

Development of Fluorescent Probes: Functionalized anthracenes are widely used as fluorescent probes for sensing and bioimaging. acs.orgnih.govrsc.orgmdpi.com The cyclopropyl group could serve as a unique handle for further functionalization or as a reactive site for developing probes that respond to specific biological analytes or environmental changes. nih.gov

The table below illustrates a hypothetical rational design strategy for tuning the properties of this compound for potential OLED applications.

| Derivative Structure | Substituent Type | Predicted Effect on HOMO/LUMO | Potential Application | Hypothetical Emission Color |

|---|---|---|---|---|

| 2-Cyclopropyl-9,10-diphenylanthracene | Sterically bulky π-systems | Raises HOMO, maintains large band gap | Deep-Blue Emitter | Deep Blue |

| 2-Cyclopropyl-9,10-bis(4-methoxyphenyl)anthracene | Electron-Donating Groups (EDG) | Significantly raises HOMO | Blue-Green Emitter / Hole Transport | Sky Blue |

| 4,4'-(10-cyclopropylanthracene-9,10-diyl)dibenzonitrile | Electron-Withdrawing Groups (EWG) | Significantly lowers LUMO | Green Emitter / Electron Transport | Green |

| N,N,N',N'-tetraphenyl-10-cyclopropylanthracene-2,6-diamine | Strong EDGs at C2/C6 | Raises HOMO, reduces band gap | Hole Transport / Host Material | Blue |

This targeted approach to molecular design will be essential for translating the fundamental properties of this compound into functional technological devices.

Interdisciplinary Approaches and Synergy with Other Research Fields

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. The molecule's unique combination of a photoactive aromatic core and a strained, reactive ring system makes it a compelling target for interdisciplinary research.

Future progress will be driven by synergy between:

Materials Science and Organic Chemistry: Synthetic chemists can create novel this compound derivatives, which materials scientists can then incorporate into devices like OLEDs, organic field-effect transistors (OFETs), and sensors. The feedback from device performance will, in turn, guide the next round of molecular design and synthesis. nih.gov

Photophysics and Polymer Science: The photochemical reactivity of the cyclopropyl group could be harnessed to create photoresponsive polymers. For example, light-induced ring-opening could be used to alter polymer solubility or create cross-links, leading to the development of smart materials for applications in lithography or data storage.

Biochemistry and Medicinal Chemistry: Water-soluble derivatives of this compound could be explored as fluorescent probes for bioimaging. nih.gov The interaction of these molecules with biological systems, such as proteins and DNA, could be investigated to develop new diagnostic tools or photodynamic therapy agents. acs.orgnih.govnih.gov

By fostering these interdisciplinary collaborations, the research community can explore novel applications for this compound that lie beyond the traditional scope of organic electronics, opening up new frontiers in areas from smart materials to biomedical diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.